molecular formula C24H28N4O3 B14907592 (4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol

(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol

Cat. No.: B14907592
M. Wt: 420.5 g/mol
InChI Key: JEQAZKRUGIIONQ-FARZLIQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, an indene moiety, and a hexahydrocyclopenta[d][1,3]dioxin ring system. Its intricate architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, the attachment of the indene moiety, and the construction of the hexahydrocyclopenta[d][1,3]dioxin ring. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a therapeutic agent due to its unique structure.

    Industry: Utilizing its properties in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which (4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol: can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, indene-containing compounds, and hexahydrocyclopenta[d][1,3]dioxin analogs.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

(4aS,6R,7S,7aR)-6-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2,2-dimethyl-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol

InChI

InChI=1S/C24H28N4O3/c1-24(2)30-12-15-11-19(20(29)21(15)31-24)28-10-9-17-22(25-13-26-23(17)28)27-18-8-7-14-5-3-4-6-16(14)18/h3-6,9-10,13,15,18-21,29H,7-8,11-12H2,1-2H3,(H,25,26,27)/t15-,18-,19+,20-,21+/m0/s1

InChI Key

JEQAZKRUGIIONQ-FARZLIQASA-N

Isomeric SMILES

CC1(OC[C@@H]2C[C@H]([C@@H]([C@@H]2O1)O)N3C=CC4=C(N=CN=C43)N[C@H]5CCC6=CC=CC=C56)C

Canonical SMILES

CC1(OCC2CC(C(C2O1)O)N3C=CC4=C(N=CN=C43)NC5CCC6=CC=CC=C56)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.